Inverted GlyT2-over-GlyT1 Selectivity Profile Relative to the Benzoylpiperazine Class
The target compound exhibits an inverted glycine transporter isoform selectivity profile relative to the prototypical benzoylpiperazine GlyT1 inhibitors. In a two-electrode voltage clamp assay using recombinant human transporters expressed in Xenopus laevis oocytes, 1-[4-(2-amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone showed IC₅₀ = 496 nM at hGlyT2a and IC₅₀ = 3,000 nM at hGlyT1b, yielding a GlyT2/GlyT1 selectivity ratio of approximately 0.17 (i.e., ~6-fold preferential inhibition of GlyT2 over GlyT1) [1]. In contrast, the Roche benzoylpiperazine lead series (compounds 7, 14, 15, 16) uniformly displays the opposite selectivity: GlyT1 EC₅₀ values of 15–120 nM with GlyT2 EC₅₀ >30,000 nM, yielding GlyT2/GlyT1 selectivity ratios >250–2,000 in favor of GlyT1 [2]. This represents a greater than three-order-of-magnitude shift in isoform preference within the same chemotype, driven solely by the 2-amino-5-chloro benzoyl substitution pattern combined with N1-acetylation.
| Evidence Dimension | GlyT2/GlyT1 isoform selectivity ratio (lower values indicate relative GlyT2 preference) |
|---|---|
| Target Compound Data | GlyT2a IC₅₀ = 496 nM; GlyT1b IC₅₀ = 3,000 nM; selectivity ratio (GlyT2/GlyT1) ≈ 0.17 |
| Comparator Or Baseline | Roche compound 7: GlyT1 EC₅₀ = 15 nM, GlyT2 EC₅₀ >30,000 nM, selectivity ratio >2,000 (GlyT1-preferring). Compound 14: GlyT1 EC₅₀ = 70 nM, GlyT2 EC₅₀ >30,000 nM, selectivity ratio >430 (GlyT1-preferring). |
| Quantified Difference | >3 orders of magnitude reversal in isoform preference (selectivity ratio 0.17 vs. >430 to >2,000) |
| Conditions | Two-electrode voltage clamp in Xenopus laevis oocytes expressing recombinant human GlyT1b or GlyT2a (target compound); [³H]-glycine uptake inhibition in cells transfected with hGlyT1 or hGlyT2 cDNA (Roche comparators). Note: different assay formats; values are cross-study comparable but not head-to-head. |
Why This Matters
This compound serves as a unique tool for studying GlyT2-preferring pharmacology within a chemotype class overwhelmingly dominated by GlyT1-selective inhibitors, enabling experiments that require differential probing of glycinergic vs. glutamatergic modulation.
- [1] BindingDB. BDBM50537041 (CHEMBL4515758). IC₅₀: 3,000 nM at Sodium- and chloride-dependent glycine transporter 1 (GlyT1b, Human); IC₅₀: 496 nM at Sodium- and chloride-dependent glycine transporter 2 (GlyT2a, Human). Assay: Inhibition of recombinant human transporter expressed in Xenopus laevis oocytes, two-electrode voltage clamp. Curated by ChEMBL. View Source
- [2] Pinard E, Alberati D, Borroni E, et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorg Med Chem Lett. 2008;18(18):5134-5139. Table 1: Compound 7 (R₁ = NO₂): GlyT1 EC₅₀ = 0.015 µM, GlyT2 EC₅₀ >30 µM. Compound 14 (R₁ = SO₂Me): GlyT1 EC₅₀ = 0.07 µM, GlyT2 EC₅₀ >30 µM. [³H]-glycine uptake assay in transfected cells. View Source
